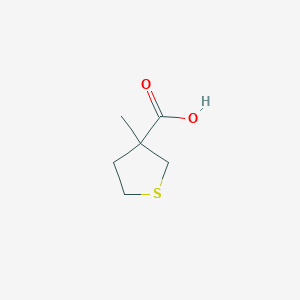![molecular formula C8H5BrO3 B12835646 7-Bromo-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12835646.png)
7-Bromo-4H-benzo[d][1,3]dioxin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
-
From Salicylic Acid and Acetylenic Esters:
Reagents: Salicylic acid, acetylenic esters, CuI, NaHCO3
Solvent: Acetonitrile
Conditions: Room temperature
-
Catalyst-Free Synthesis:
Reagents: Salicylic acid, dichloromethane, potassium phosphate
Conditions: Catalyst-free
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
-
Oxidation:
Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Conditions: Varies depending on the oxidizing agent used.
Products: Oxidized derivatives of 7-Bromo-4H-benzo[d][1,3]dioxin-4-one.
-
Reduction:
Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.
Conditions: Typically carried out in an inert atmosphere.
Products: Reduced derivatives of this compound.
-
Substitution:
Reagents: Various nucleophiles or electrophiles.
Conditions: Depends on the nature of the substituent being introduced.
Products: Substituted derivatives of this compound.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetonitrile, dichloromethane, ethanol.
Conditions: Room temperature to reflux, inert atmosphere for reduction reactions.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of various heterocyclic compounds.
- Intermediate in multistep organic synthesis .
Biology:
- Investigated for its potential as a nucleoside base transport inhibitor.
- Studied for its antiplasmodial and cytotoxic properties .
Medicine:
- Potential applications in the development of topoisomerase I inhibitors.
- Explored for its use in antiplasmodial drugs .
Industry:
Mecanismo De Acción
The mechanism of action of 7-Bromo-4H-benzo[d][1,3]dioxin-4-one involves its interaction with specific molecular targets and pathways. For instance, as a nucleoside base transport inhibitor, it interferes with the transport of nucleoside bases across cell membranes, thereby affecting cellular processes . Additionally, its role as a topoisomerase I inhibitor involves the inhibition of the topoisomerase I enzyme, which is crucial for DNA replication and transcription .
Comparación Con Compuestos Similares
-
4H-benzo[d][1,3]dioxin-4-one:
- Lacks the bromine substituent.
- Similar core structure but different reactivity and applications.
-
7-Chloro-4H-benzo[d][1,3]dioxin-4-one:
- Chlorine substituent instead of bromine.
- Different chemical properties and biological activities.
-
7-Iodo-4H-benzo[d][1,3]dioxin-4-one:
- Iodine substituent instead of bromine.
- Unique reactivity due to the presence of iodine .
Uniqueness of 7-Bromo-4H-benzo[d][1,3]dioxin-4-one:
- The presence of the bromine atom in this compound imparts unique chemical properties, making it distinct from its chloro and iodo analogs. This uniqueness is reflected in its specific reactivity and potential applications in various fields .
Propiedades
Fórmula molecular |
C8H5BrO3 |
|---|---|
Peso molecular |
229.03 g/mol |
Nombre IUPAC |
7-bromo-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C8H5BrO3/c9-5-1-2-6-7(3-5)11-4-12-8(6)10/h1-3H,4H2 |
Clave InChI |
JHFWKZHRKVFLTH-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(C=CC(=C2)Br)C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




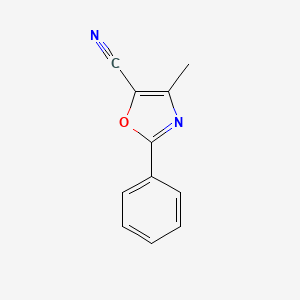
![Ethyl 4-[methoxy(methyl)amino]-4-oxobutanoate](/img/structure/B12835598.png)
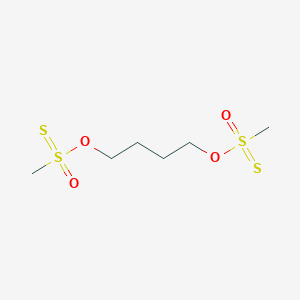
![8-O-tert-butyl 4-O-methyl 2-oxo-1,8-diazaspiro[4.5]decane-4,8-dicarboxylate](/img/structure/B12835614.png)
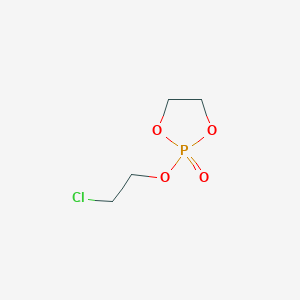
![3-(4-Tosylpiperazine-1-carbonyl)-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B12835628.png)
![2,4-Diphenyl-6-(3'-(triphenylen-2-yl)-[1,1'-biphenyl]-3-yl)-1,3,5-triazine](/img/structure/B12835632.png)
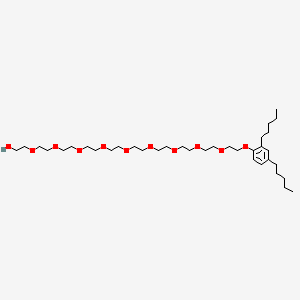
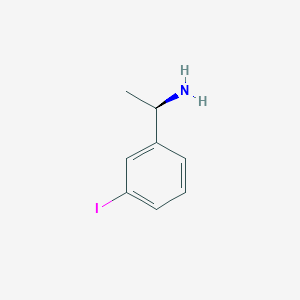
![Cis-8-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-1-(4-fluorophenyl)-alpha-methyl-4-oxo-1,3,8-triazaspiro[4.5]decane-3-propiononitrile](/img/structure/B12835651.png)
